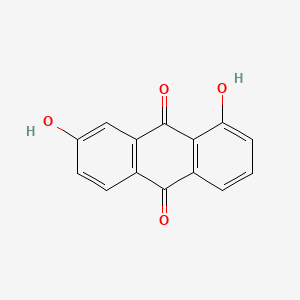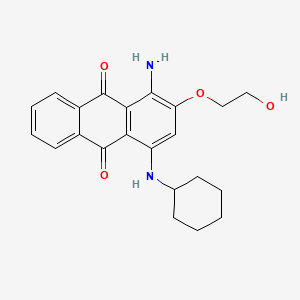
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione is a brominated derivative of anthraquinone. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals, dyes, and sensors. Its molecular structure consists of an anthracene backbone with amino, dibromo, and hydroxy substituents, which contribute to its reactivity and functionality .
Vorbereitungsmethoden
The synthesis of 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione typically involves the bromination of 1-aminoanthracene-9,10-dione. One effective method uses nonanebis(peroxoic acid) as an oxidant in the presence of potassium bromide (KBr) and acetic acid. This reaction proceeds at room temperature and yields the desired dibromo product with high efficiency . Industrial production methods often involve scaling up this reaction to larger quantities while maintaining the reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common reagents used in these reactions include sulfuric acid, nitrobenzene, and molecular iodine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is used in the development of sensors for detecting metal ions, such as mercury (Hg²⁺).
Wirkmechanismus
The mechanism of action of 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as kinases, topoisomerases, and telomerases. These interactions can inhibit the activity of these enzymes, leading to the suppression of cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its functionality in sensor applications .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione can be compared with other brominated anthraquinone derivatives, such as:
1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione: This compound has similar applications but differs in the number of bromine atoms, affecting its reactivity and properties.
1-Amino-2,4-dibromoanthracene-9,10-dione: Another similar compound with different substitution patterns, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
5182-26-3 |
|---|---|
Molekularformel |
C14H7Br2NO3 |
Molekulargewicht |
397.02 g/mol |
IUPAC-Name |
1-amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Br2NO3/c15-5-1-2-6-7(3-5)14(20)10-9(18)4-8(16)12(17)11(10)13(6)19/h1-4,18H,17H2 |
InChI-Schlüssel |
KAKQDBARZHAOSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



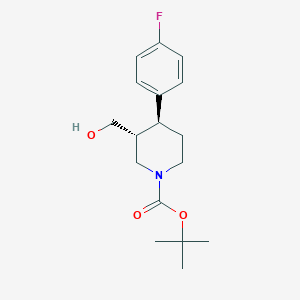
![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)


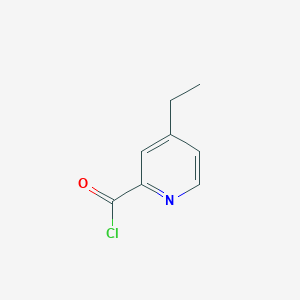
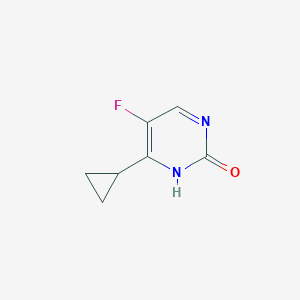
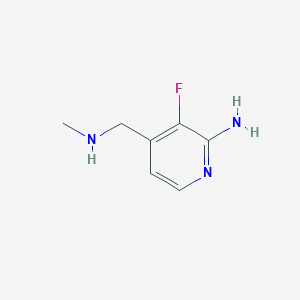
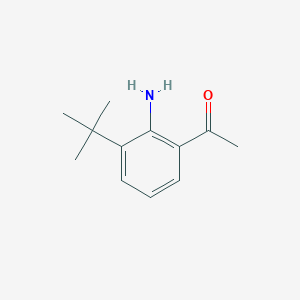
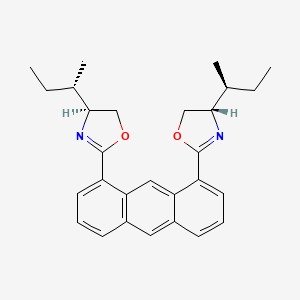
![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
